5-Ethylcyclopent-2-en-1-one is a cyclic ketone characterized by a five-membered ring structure with an ethyl substituent and a double bond. Its chemical formula is , and it has a molecular weight of approximately 110.15 g/mol. This compound is classified under the category of cyclopentenones, which are known for their diverse chemical reactivity and applications in organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and is typically synthesized in laboratory settings or industrially. Its CAS number is 34094-63-8, which uniquely identifies it in chemical databases.
5-Ethylcyclopent-2-en-1-one falls under the classification of organic compounds, specifically as a ketone due to the presence of a carbonyl group (C=O) within its structure. It also belongs to the family of cyclopentenones, which are cyclic compounds featuring both a cyclopentene ring and a ketone functional group.
The synthesis of 5-Ethylcyclopent-2-en-1-one can be accomplished through several methods, including:
The specific conditions such as temperature, pressure, and reaction time can vary based on the chosen synthetic route. For instance, controlling the temperature during the cyclization process is crucial to prevent side reactions that could lead to undesired products.
The molecular structure of 5-Ethylcyclopent-2-en-1-one features:
Property | Value |
---|---|
CAS Number | 34094-63-8 |
Molecular Formula | C7H10O |
Molecular Weight | 110.15 g/mol |
IUPAC Name | 5-Ethylcyclopent-2-en-1-one |
InChI | InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h3,5-6H,2,4H2,1H3 |
InChI Key | ZUWLMAOLTHLUHS-UHFFFAOYSA-N |
Canonical SMILES | CCC1CC=CC1=O |
5-Ethylcyclopent-2-en-1-one can undergo various chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For example, using strong oxidizing agents will typically yield more oxidized products compared to milder conditions.
The mechanism by which 5-Ethylcyclopent-2-en-1-one exerts its effects involves interactions with various molecular targets. The ketone group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. Specific pathways may include enzyme inhibition or receptor modulation depending on context.
5-Ethylcyclopent-2-en-1-one is generally characterized by:
The compound exhibits notable reactivity due to its double bond and carbonyl group:
The physical state at room temperature is typically liquid, with volatility that allows for easy handling in laboratory settings.
5-Ethylcyclopent-2-en-1-one has several applications across various fields:
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8